molecular formula C14H19BrFN3O2 B1403287 Tert-butyl 4-(5-bromo-3-fluoropyridin-2-yl)piperazine-1-carboxylate CAS No. 1289048-68-5

Tert-butyl 4-(5-bromo-3-fluoropyridin-2-yl)piperazine-1-carboxylate

Cat. No.: B1403287
CAS No.: 1289048-68-5
M. Wt: 360.22 g/mol
InChI Key: BOJKKHQWWKIHGW-UHFFFAOYSA-N
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Description

Tert-butyl 4-(5-bromo-3-fluoropyridin-2-yl)piperazine-1-carboxylate: is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields. This compound is characterized by its bromo and fluoro substituents on the pyridine ring, which contribute to its reactivity and utility in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(5-bromo-3-fluoropyridin-2-yl)piperazine-1-carboxylate typically involves multiple steps, starting with the preparation of the pyridine derivative. One common approach is the Suzuki-Miyaura cross-coupling reaction , which involves the reaction of a bromo-fluoro pyridine with a boronic acid or boronate ester in the presence of a palladium catalyst. The resulting intermediate is then reacted with piperazine and subsequently treated with tert-butyl chloroformate to yield the final product.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and reduce by-products. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-(5-bromo-3-fluoropyridin-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The bromo and fluoro substituents can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to convert the bromo group to a hydrogen atom.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the bromo group is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: Nucleophiles like sodium azide (NaN3) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Bromo-fluoro pyridine oxides.

  • Reduction Products: Bromo-fluoro pyridine hydrides.

  • Substitution Products: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

Chemistry: In organic chemistry, tert-butyl 4-(5-bromo-3-fluoropyridin-2-yl)piperazine-1-carboxylate serves as a versatile intermediate for the synthesis of more complex molecules. Its reactivity makes it a valuable building block in the construction of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural features allow it to interact with various biological targets, making it useful in drug discovery and development.

Medicine: In medicinal chemistry, this compound can be used to develop new therapeutic agents. Its ability to undergo various chemical transformations enables the creation of diverse chemical libraries for screening against biological targets.

Industry: In the chemical industry, this compound is used in the synthesis of advanced materials and polymers. Its unique properties contribute to the development of new materials with improved performance characteristics.

Mechanism of Action

The mechanism by which tert-butyl 4-(5-bromo-3-fluoropyridin-2-yl)piperazine-1-carboxylate exerts its effects depends on its specific application. In drug discovery, the compound may act as a ligand for a particular receptor, binding to it and modulating its activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

  • Tert-butyl N-(5-bromo-6-fluoropyridin-2-yl)carbamate

  • Tert-butyl (2-bromo-5-fluoropyridin-4-yl)carbamate

  • Tert-butyl (6-bromo-5-fluoropyridin-2-yl)carbamate

Uniqueness: Tert-butyl 4-(5-bromo-3-fluoropyridin-2-yl)piperazine-1-carboxylate stands out due to its specific substitution pattern on the pyridine ring, which influences its reactivity and potential applications. The presence of both bromo and fluoro groups on the pyridine ring provides unique opportunities for chemical transformations and biological interactions.

Properties

IUPAC Name

tert-butyl 4-(5-bromo-3-fluoropyridin-2-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrFN3O2/c1-14(2,3)21-13(20)19-6-4-18(5-7-19)12-11(16)8-10(15)9-17-12/h8-9H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOJKKHQWWKIHGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=N2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrFN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a sealed vessel were added 2-chloro-3-fluoro-5-bromopyridine (1) (10.50 g, 50 mmol), N-Boc-piperazine (9.30 g, 50 mmol), K2CO3 (8.28 g, 60 mmol), and DMSO (40 mL). The resulting mixture was heated at 120° C. for 12 hrs, then cooled down and diluted with ethyl ether (200 mL). The solution was washed with water (80 mL×2), brine (100 mL), dried, and concentrated. The residue was suspended in hexanes (150 mL) and the precipitation was formed. After removed the solid, the remaining solvents which contained the desired product were evaporated and subjected to chromatography column eluted with ethyl acetate/hexanes (0-10%) to afford 4.60 g (26%) of 11 as a colorless oil which was slowly solidified to be white solid. 1H NMR (CDCl3) δ 1.48 (9 H, s), 3.43 (4 H, m), 3.54 (4 H, m), 7.39 (4 H, dd, J=1.96, 12.04 Hz), 8.05 (1 H, m). LC/MS (M+1) 361.
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
9.3 g
Type
reactant
Reaction Step One
Name
Quantity
8.28 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Yield
26%

Synthesis routes and methods II

Procedure details

In a pressure tube, 5-bromo-2-chloro-3-fluoropyridine (7.89 ml, 49.9 mmol), tert-butyl piperazine-1-carboxylate (9293.48 mg, 49.9 mmol), potassium carbonate (8275.33 mg, 59.88 mmol) in dimethylsulfoxide (40 ml) were combined and refluxed at 120 C for ovn. The reaction was cooled down, diluted with ethyl ether (100 mL). The solution was washed with water (40 mL×2), brine (50 mL), filtered, dried, and concentrated. The reaction was purified on silica by flash chromatography to provide of tert-butyl 4-(5-bromo-3-fluoropyridin-2-yl)piperazine-1-carboxylate (5000 mg, 28%).
Quantity
7.89 mL
Type
reactant
Reaction Step One
Quantity
9293.48 mg
Type
reactant
Reaction Step One
Quantity
8275.33 mg
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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